
(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with two fluorine atoms, an imino group, and a lambda6-sulfanone moiety, making it a versatile candidate for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the preparation of the cyclohexyl ring with fluorine substitutions. This can be achieved through the fluorination of cyclohexane using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction between the fluorinated cyclohexyl compound and an appropriate amine, such as methylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Formation of the Lambda6-Sulfanone Moiety: The lambda6-sulfanone group is incorporated through a reaction with sulfur-containing reagents, such as sulfur dichloride (SCl2), under anhydrous conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl) in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the imino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in catalysis, where it can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanone
- (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrobromide
- (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydroiodide
Uniqueness
Compared to similar compounds, (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride offers unique advantages due to its hydrochloride salt form, which may enhance its solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations and industrial processes.
Propiedades
Fórmula molecular |
C7H14ClF2NOS |
|---|---|
Peso molecular |
233.71 g/mol |
Nombre IUPAC |
(4,4-difluorocyclohexyl)-imino-methyl-oxo-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C7H13F2NOS.ClH/c1-12(10,11)6-2-4-7(8,9)5-3-6;/h6,10H,2-5H2,1H3;1H |
Clave InChI |
ZHOVYZJXFWWMIU-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)C1CCC(CC1)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


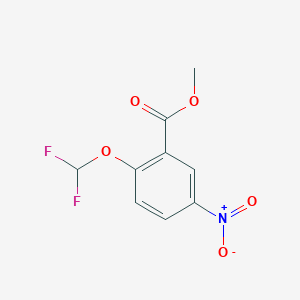

![methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317511.png)
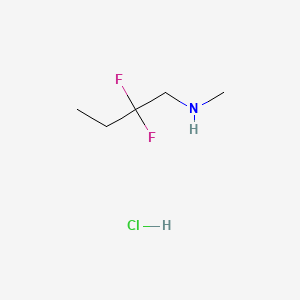
![6-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]hexanamide](/img/structure/B15317524.png)
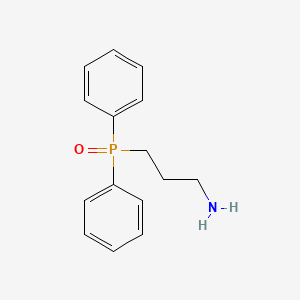
![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)
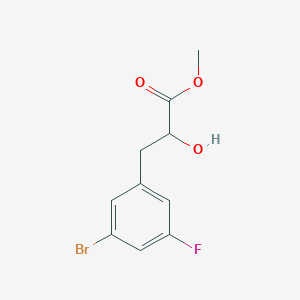
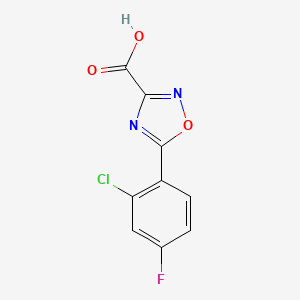

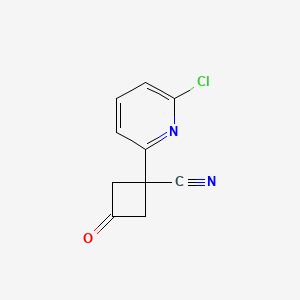
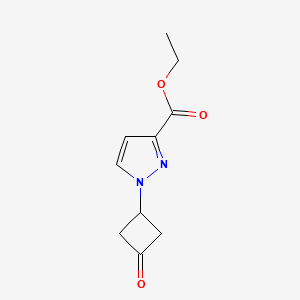
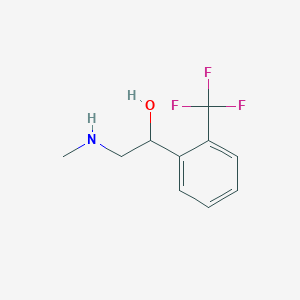
![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
